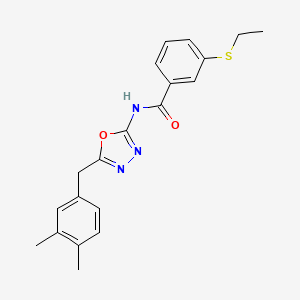
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety, potentially leading to ring-opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its potential as a therapeutic agent or as a probe for studying biological processes.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(propylthio)benzamide
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(butylthio)benzamide
Uniqueness
The uniqueness of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” lies in its specific substitution pattern and the presence of both the oxadiazole and benzamide moieties. This combination of structural features may confer unique reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
1171892-43-5 |
|---|---|
Fórmula molecular |
C20H21N3O2S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide |
InChI |
InChI=1S/C20H21N3O2S/c1-4-26-17-7-5-6-16(12-17)19(24)21-20-23-22-18(25-20)11-15-9-8-13(2)14(3)10-15/h5-10,12H,4,11H2,1-3H3,(H,21,23,24) |
Clave InChI |
GMMWQYNHUDNRLE-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















